N-(3-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
Description
Structural Features:
This compound is a substituted indol-3-yl-oxoacetamide derivative. Its core structure includes:
- Indole ring: A 1H-indol-3-yl group modified at the N1 position with a 2-(diethylamino)-2-oxoethyl substituent.
- Oxoacetamide backbone: The indole is linked to a 2-oxoacetamide group, which is further substituted with a 3-acetamidophenyl moiety.
Indole functionalization: Alkylation or acylation of the indole N1 position, as seen in adamantane-substituted indoles (e.g., using oxalyl chloride and substituted amines) .
Oxoacetamide formation: Reaction of indole intermediates with oxalyl chloride, followed by coupling with substituted anilines (e.g., 3-acetamidophenylamine) .
Potential Biological Activities: Based on structural analogs, this compound may exhibit:
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-4-27(5-2)22(30)15-28-14-20(19-11-6-7-12-21(19)28)23(31)24(32)26-18-10-8-9-17(13-18)25-16(3)29/h6-14H,4-5,15H2,1-3H3,(H,25,29)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFHZSJOHGGVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, with the CAS number 893984-44-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including research findings, case studies, and a detailed examination of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 434.5 g/mol. The compound features an indole ring, a diethylamino group, and an acetamido phenyl moiety, which contribute to its unique biological properties .
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the realm of anticancer effects. The mechanism of action often involves:
- Microtubule Destabilization : Many indole derivatives are known to disrupt microtubule formation, leading to apoptosis in cancer cells. This is achieved through inhibition of tubulin polymerization .
- Cell Cycle Arrest : Certain derivatives have shown the ability to induce cell cycle arrest at specific phases (G2/M), which is critical for preventing cancer cell proliferation .
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
-
In Vitro Studies :
- The compound has been evaluated against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Preliminary results indicate promising antiproliferative activity with IC values in the low micromolar range .
- A study demonstrated that the compound induced apoptosis through caspase activation and DNA fragmentation in treated cells .
-
Mechanistic Insights :
- The compound's ability to inhibit tubulin polymerization was consistent with known mechanisms for similar indole-based anticancer agents. This inhibition leads to disrupted mitotic spindle formation and subsequent cell death .
- Additionally, it has been shown to modulate pro-inflammatory cytokines such as IL-1β and TNF-α, which may play a role in its anticancer effects by altering the tumor microenvironment .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cytokine Modulation : In vivo studies indicated significant inhibition of pro-inflammatory cytokines when administered at therapeutic doses, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds within the same structural class:
- Indole Derivatives : Research on indole-based glyoxylamide derivatives showed IC values as low as 39 nM against various cancer cell lines, indicating a strong correlation between structural modifications and biological activity .
- Comparative Analysis : In comparative studies, this compound demonstrated superior efficacy in inhibiting tumor growth compared to established chemotherapeutic agents.
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antiproliferative Activity | IC values in low micromolar range against HeLa, MCF-7, HT-29 |
| Mechanism | Induces apoptosis via caspase activation; inhibits tubulin polymerization |
| Anti-inflammatory | Modulates IL-1β and TNF-α levels; reduces inflammation in vivo |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3-acetamidophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exhibit significant anticancer activity. For instance, studies on structurally related compounds have shown:
- Cytotoxicity Against Cancer Cell Lines : Compounds with similar structures have demonstrated potent anti-proliferative effects against various human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 5r | HepG2 | 10.56 ± 1.14 |
| 5r | MCF7 | Not specified |
| 5r | HeLa | Not specified |
Potential Uses in Drug Development
Given its structural complexity and biological activity, this compound holds promise in drug development for several therapeutic areas:
- Cancer Therapy : Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further investigation in anticancer therapies.
- Neurodegenerative Diseases : Similar compounds have shown potential as enzyme inhibitors relevant to neurodegenerative conditions, suggesting possible applications in treating diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have investigated the efficacy of compounds related to this compound:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
N1-Substituted Indoles
Key Observations :
- Diethylamino-2-oxoethyl group: Unique to the target compound, this substituent may enhance solubility or target binding compared to bulkier groups (e.g., adamantane ).
- Antimicrobial vs. Anticancer : Substituents like nitro groups (e.g., 2-nitrophenyl ) correlate with antimicrobial activity, while chlorobenzyl or adamantane groups favor anticancer effects .
Oxoacetamide-Linked Aryl Groups
Key Observations :
- 3-Acetamidophenyl: This polar group may improve pharmacokinetics compared to non-polar substituents (e.g., methylphenyl ).
- Electron-withdrawing groups : Chloro or nitro substituents enhance binding to biological targets (e.g., MDM2/p53 ).
Anticancer Activity
Key Findings :
- Adamantane-substituted derivatives show moderate activity (IC50: 2.5–15.0 μM) , while D-24851’s chlorobenzyl group confers sub-micromolar potency .
- The target compound’s diethylamino group may mimic adamantane’s hydrophobic interactions but with improved solubility.
Antimicrobial Activity
Key Findings :
Q & A
How can a multi-step synthesis protocol be designed for this compound, considering steric hindrance and reactivity?
Basic:
The synthesis typically involves constructing the indole core, introducing the diethylamino-oxoethyl group, and coupling with the 3-acetamidophenyl moiety. Initial steps may include alkylation (e.g., using methyl chloroacetate in DMF/acetone) to functionalize the indole nitrogen, followed by coupling reactions (e.g., amide bond formation via carbodiimide reagents like EDC·HCl) .
Advanced:
To mitigate steric hindrance during coupling:
- Optimize reaction temperature (e.g., 273 K for coupling steps to reduce side reactions) .
- Use bulky bases (e.g., triethylamine) to deprotonate nucleophilic sites selectively .
- Employ stepwise purification (e.g., silica gel chromatography with gradient elution from 0–8% MeOH in CH2Cl2) to isolate intermediates .
What analytical techniques are critical for characterizing this compound and ensuring purity?
Basic:
- 1H/13C NMR : Confirm structural integrity (e.g., indole proton signals at δ 7.2–7.7 ppm, acetamide carbonyl at ~168 ppm) .
- Mass Spectrometry (ESI/APCI+) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) .
Advanced: - X-ray Crystallography : Resolve conformational ambiguities (e.g., dihedral angles between aromatic rings) .
- HPLC-PDA : Quantify purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
How can contradictions in biological activity data across assays be resolved?
Basic:
- Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Use positive controls (e.g., known kinase inhibitors for anticancer assays) .
Advanced: - Conduct target engagement studies (e.g., SPR or ITC to measure binding kinetics) to validate direct interactions .
- Perform meta-analysis of dose-response curves across studies to identify outliers or non-linear effects .
What computational approaches predict binding affinity and metabolic pathways?
Basic:
- Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to prioritize targets like kinases or GPCRs .
Advanced: - Quantum Chemical Calculations (DFT) : Model reaction pathways (e.g., transition states for metabolic oxidation) .
- Machine Learning : Train models on PubChem bioactivity data to predict ADMET properties .
How can reaction yields be optimized in the presence of competing functional groups?
Basic:
- Use protecting groups (e.g., Boc for amines) during indole alkylation to prevent side reactions .
Advanced: - Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading) .
- In-situ IR Monitoring : Track reaction progress and adjust conditions dynamically .
What strategies compare structural analogs to identify key pharmacophores?
Basic:
- Generate SAR tables comparing substituents (e.g., chloro vs. methoxy groups) and bioactivity .
Advanced: - 3D-QSAR (CoMFA/CoMSIA) : Map electrostatic/hydrophobic fields to optimize substituent placement .
- Crystallographic Overlays : Align analogs with co-crystalized ligands (e.g., kinase inhibitors) to identify conserved interactions .
How can experiments elucidate the mechanism of action in neurological pathways?
Basic:
- Calcium Imaging : Assess neuronal signaling modulation in primary cultures .
Advanced: - CRISPR-Cas9 Knockout Models : Validate target proteins (e.g., neurotransmitter receptors) in transgenic neuronal cells .
- Phosphoproteomics : Identify downstream signaling nodes via LC-MS/MS after compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
